4-Chloroquinoline-5-carboxylic acid
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Overview
Description
4-Chloroquinoline-5-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The presence of a chlorine atom at the 4th position and a carboxylic acid group at the 5th position in the quinoline ring structure makes this compound a compound of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product . Another method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under reflux conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-5-carboxaldehyde or quinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, which is toxic to the parasite . This mechanism is similar to that of chloroquine, a well-known antimalarial drug .
Comparison with Similar Compounds
Chloroquine: A widely used antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to chloroquine.
Quinoline-4-carboxylic acid: A compound with a carboxylic acid group at the 4th position instead of the 5th.
Uniqueness: 4-Chloroquinoline-5-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C10H6ClNO2 |
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Molecular Weight |
207.61 g/mol |
IUPAC Name |
4-chloroquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-5-12-8-3-1-2-6(9(7)8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
QLQOVCPIZSKYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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